

1,3-Dicyclohexylpropane: A Technical Guide for Jet Fuel Surrogate Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dicyclohexylpropane

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Abstract

This technical guide explores the potential of **1,3-dicyclohexylpropane** as a surrogate molecule for conventional jet fuels. As the aviation industry seeks to improve fuel performance and explore sustainable alternatives, the development of well-characterized surrogate fuels is paramount for combustion modeling and the evaluation of novel fuel compositions. This document provides a comprehensive overview of the known physicochemical properties of **1,3-dicyclohexylpropane**, outlines its relevance in the context of existing jet fuel surrogate components, and details the necessary experimental protocols for its validation as a viable surrogate. The information is intended to guide researchers in the fields of combustion science, fuel chemistry, and aerospace engineering in their investigation of advanced jet fuel formulations.

Introduction to Jet Fuel Surrogates

Conventional jet fuels, such as Jet A and JP-8, are complex mixtures of hundreds of hydrocarbon species, including linear and branched alkanes, cycloalkanes (naphthenes), and aromatics.^[1] This complexity makes detailed chemical kinetic modeling and combustion analysis computationally prohibitive. Jet fuel surrogates are simpler mixtures of a few well-characterized chemical compounds designed to emulate the physical and chemical properties of the real fuel.^{[2][3]} An ideal surrogate should match key properties of the target fuel, including:

- Physical Properties: Density, viscosity, boiling point, and flash point.
- Combustion Properties: Cetane number (ignition quality), heat of combustion, and sooting tendency.[\[4\]](#)[\[5\]](#)

Cycloalkanes are a significant component of conventional jet fuels, typically comprising 20-30% of the mixture, and are therefore essential components of representative surrogates.[\[2\]](#)[\[3\]](#) Their cyclic structure influences properties such as density and sooting tendency.[\[6\]](#)

1,3-Dicyclohexylpropane: Properties and Rationale for Consideration

1,3-Dicyclohexylpropane ($C_{15}H_{28}$) is a dicycloalkane that presents several characteristics that make it a molecule of interest for jet fuel surrogate development. Its molecular structure, consisting of two cyclohexane rings connected by a propane linker, suggests a high density and a hydrogen-to-carbon ratio relevant to the cycloalkane fraction of jet fuels.

Physicochemical Properties

A summary of the known physical and chemical properties of **1,3-dicyclohexylpropane** is presented in Table 1. These values are compiled from various chemical databases and provide a foundational understanding of the compound.

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{28}$	[7]
Molecular Weight	208.38 g/mol	[7]
Density	0.8728 g/cm ³	[8]
Boiling Point	291.69 °C	[8]
Melting Point	-17 °C	[8]
Flash Point	118.1 °C	None
Refractive Index	1.4736	[8]
CAS Number	3178-24-3	[7]

Note: Some properties, particularly combustion-related data, are not readily available in the public domain and require experimental determination.

Rationale as a Jet Fuel Surrogate Component

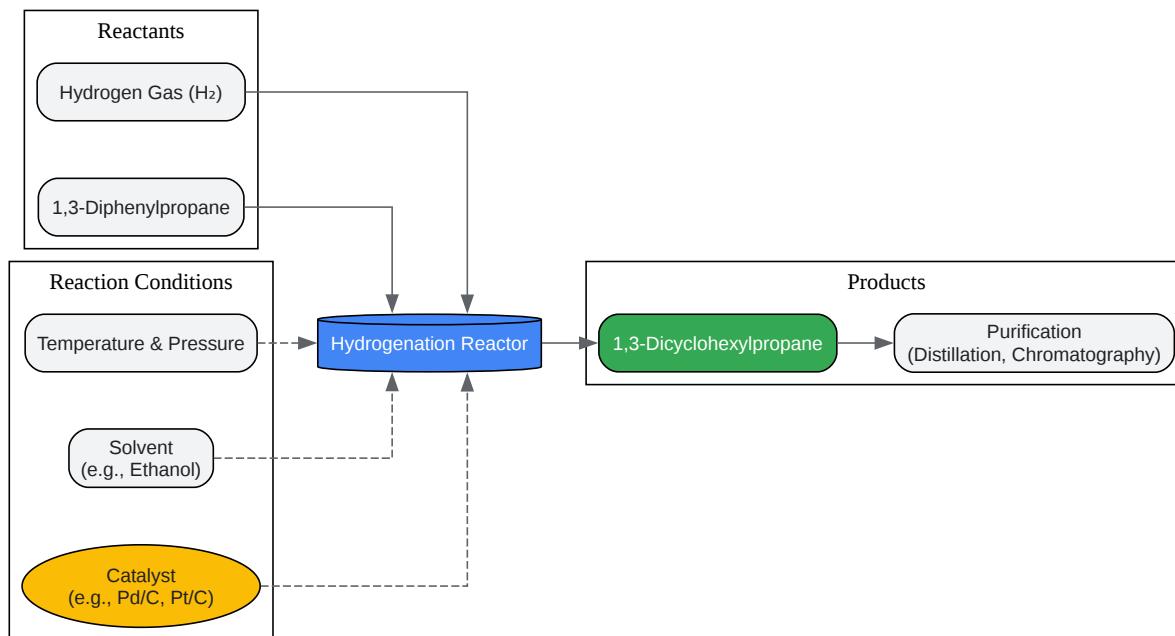
The inclusion of cycloalkanes is critical for accurately representing the combustion behavior of jet fuels. While single-ring cycloalkanes like n-butylcyclohexane are commonly used in surrogate formulations, dicycloalkanes are also present in conventional fuels and can influence properties like density and sooting propensity.^{[9][10]} **1,3-Dicyclohexylpropane**, with its C15 backbone, falls within the typical carbon number range of jet fuel components.^[3] Its bicyclic structure is expected to contribute to a higher density and potentially a different sooting behavior compared to monocycloalkanes.

Experimental Protocols for Surrogate Validation

To validate **1,3-dicyclohexylpropane** as a jet fuel surrogate component, a series of standardized experimental procedures must be conducted. These tests are designed to quantify its key combustion properties and compare them to those of conventional jet fuels.

Synthesis and Purification

A common and effective method for synthesizing **1,3-dicyclohexylpropane** is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane.^[11] This process involves reacting 1,3-diphenylpropane with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).^[11]



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*Synthesis of **1,3-Dicyclohexylpropane** via Catalytic Hydrogenation.*

Following the reaction, the product must be purified to a high degree (>99%) using techniques such as fractional distillation or column chromatography to remove any unreacted starting material, partially hydrogenated intermediates, and solvent. The purity of the final product should be verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Combustion Property Determination

The ignition quality, a measure of a fuel's autoignition characteristics, is a critical parameter for jet fuel surrogates. The Derived Cetane Number (DCN) can be measured using an Ignition Quality Tester (IQT).[\[4\]](#)



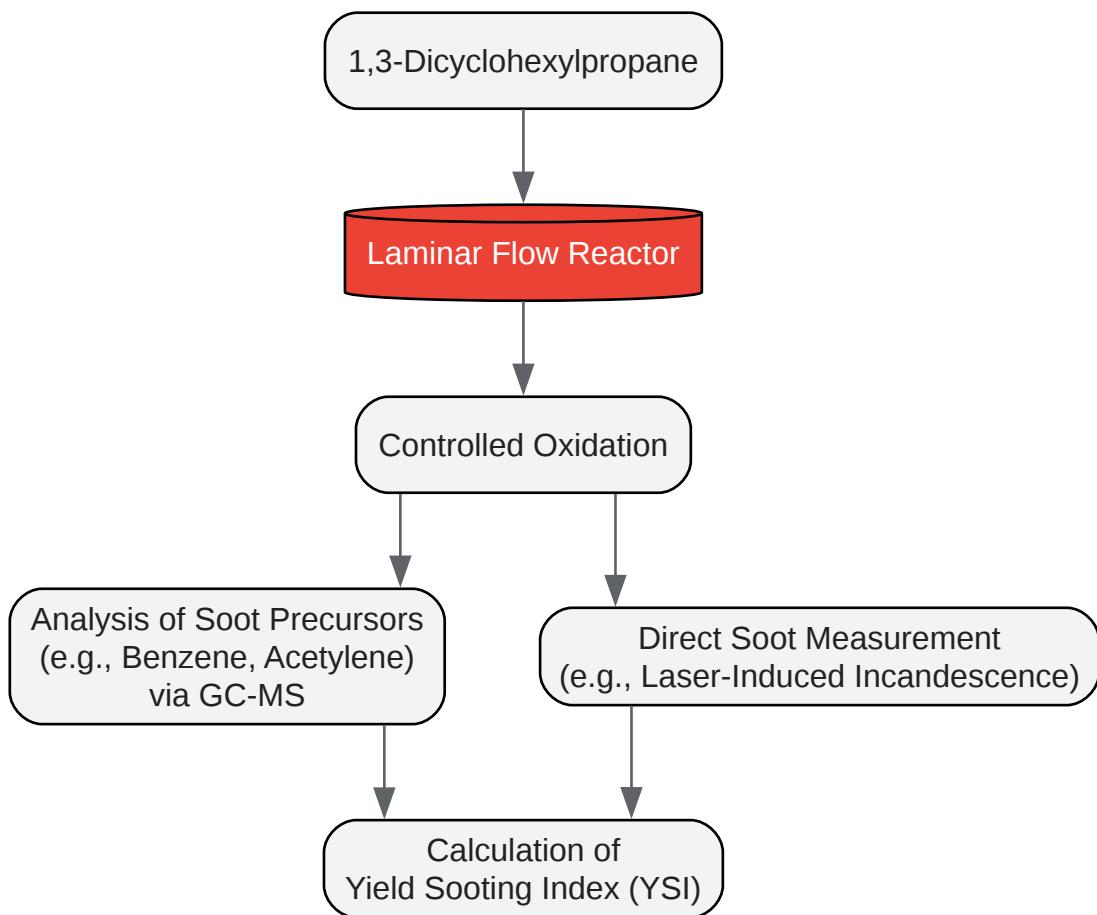
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Workflow for Derived Cetane Number (DCN) Measurement.

The IQT injects a small, precise amount of the fuel sample into a heated, pressurized combustion chamber. The time between injection and the onset of combustion (ignition delay) is measured. This ignition delay is then correlated to the DCN using established calibration curves.

The heat of combustion, or heating value, is the energy released during the complete combustion of a fuel. It is a fundamental property that dictates the energy density of the fuel. This is measured using a bomb calorimeter. A known mass of the sample is placed in a sealed container (the "bomb"), which is then filled with high-pressure oxygen and submerged in a known quantity of water. The sample is ignited, and the temperature rise of the water is measured to calculate the heat of combustion.

The sooting tendency of a fuel is its propensity to form soot particles during combustion. This is a critical parameter for jet fuels due to the impact of soot on engine durability and emissions. The sooting tendency can be quantified using various methods, including the Yield Sooting Index (YSI).[\[12\]](#)



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Experimental Approach for Sooting Tendency Evaluation.

In a laminar flow reactor, the fuel is oxidized under controlled conditions of temperature, pressure, and equivalence ratio.[13] The formation of soot precursors, such as benzene and polycyclic aromatic hydrocarbons (PAHs), is monitored using techniques like GC-MS. Direct measurement of soot volume fraction can be achieved using laser-induced incandescence (LII).[14] The results are then used to calculate the YSI, which provides a quantitative measure of the fuel's sooting tendency relative to a reference fuel.

Data Presentation and Comparison

To be a useful jet fuel surrogate, the properties of **1,3-dicyclohexylpropane**, both as a neat compound and as a component in a surrogate mixture, should be compared to those of a target conventional jet fuel, such as Jet A.

Table 2: Comparison of **1,3-Dicyclohexylpropane** Properties with Jet A

Property	1,3-Dicyclohexylpropane (Experimental/Predicted)	Typical Jet A
Density (g/cm ³)	0.8728	~0.775 - 0.840
Boiling Range (°C)	291.69 (single point)	~160 - 300
Flash Point (°C)	118.1	> 38
Derived Cetane Number	To be determined	~40 - 48
Heat of Combustion (MJ/kg)	To be determined	~42.8
Yield Sooting Index (YSI)	To be determined	Varies

Note: Values for Jet A are typical ranges and can vary. The properties for **1,3-dicyclohexylpropane** that require experimental determination are indicated.

Conclusion

1,3-Dicyclohexylpropane exhibits physicochemical properties that suggest its potential as a high-density cycloalkane component in jet fuel surrogates. Its C15 structure is representative of heavier molecules found in conventional jet fuels. However, a comprehensive experimental evaluation of its combustion properties, including cetane number, heat of combustion, and sooting tendency, is necessary to validate its suitability. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake this validation. The resulting data will be invaluable for the development of more accurate and representative jet fuel surrogates, ultimately contributing to the advancement of combustion modeling and the design of next-generation aviation fuels.

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- To cite this document: BenchChem. [1,3-Dicyclohexylpropane: A Technical Guide for Jet Fuel Surrogate Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051180#1-3-dicyclohexylpropane-as-a-surrogate-for-jet-fuel>]

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